8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Description

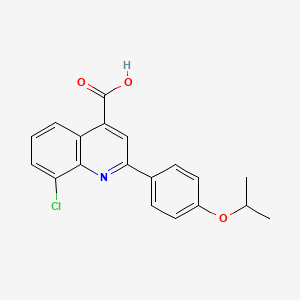

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline-based derivative characterized by a chlorine atom at the 8-position, a 4-isopropoxyphenyl group at the 2-position, and a carboxylic acid moiety at the 4-position of the quinoline core. The molecular formula is C₁₉H₁₆ClNO₃, with a molecular weight of 353.79 g/mol (calculated based on substituent patterns in analogous compounds) .

Properties

IUPAC Name |

8-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRHUKNOOHOGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of quinoline derivatives, including 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Traditional synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses . Modern methods focus on greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Industrial production methods often involve multi-step processes that ensure high yield and purity.

Chemical Reactions Analysis

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for quinoline derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Quinoline Derivatives

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 4-isopropoxyphenyl group (electron-donating) in the target compound may enhance solubility in polar solvents compared to chlorinated analogs (e.g., 2,4-dichlorophenyl in ).

- Steric effects : Bulky substituents like isopropoxy may hinder molecular packing, reducing melting points relative to smaller groups (e.g., methyl in ).

Key Observations :

- Catalyst systems: Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) are common for cross-coupling reactions in quinoline synthesis .

- Purification : HPLC is preferred for high-purity applications (e.g., pharmacological studies), while silica gel chromatography suffices for basic research .

Physicochemical Properties

Table 3: Physicochemical Data

*LogP values calculated using ChemDraw.

Key Observations :

Biological Activity

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has been investigated for its antibacterial, antifungal, and anticancer properties. Understanding its biological mechanisms and potential applications is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C18H18ClN

- Molecular Weight : 295.79 g/mol

The presence of the chloro group and the isopropoxy moiety contributes to its unique biological profile.

The compound primarily exerts its effects through the inhibition of DNA replication and transcription processes. It targets critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. By inhibiting these enzymes, the compound disrupts bacterial cell division, leading to cell death.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. Its mechanism involves the disruption of bacterial DNA synthesis, which is critical for bacterial survival .

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Studies demonstrate that it inhibits fungal growth by targeting specific pathways involved in cell wall synthesis and integrity.

Anticancer Potential

The anticancer properties of this compound have gained considerable attention. It has shown efficacy against several cancer cell lines, including breast and cervical cancer cells. The anticancer mechanism is believed to involve apoptosis induction through the activation of caspases and modulation of p53 expression levels .

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent antiproliferative activity. Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, with increased levels of cleaved caspase-3 observed .

Case Study 2: Antibacterial Efficacy

In vitro studies conducted against Mycobacterium tuberculosis revealed that derivatives of quinoline carboxylic acids, including this compound, exhibited promising antibacterial activity with MIC values ranging from 5 to 10 µg/mL. The mechanism was linked to effective inhibition of DNA gyrase .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Chloroquine | Antimalarial | 100 | Inhibition of heme polymerization |

| Tafenoquine | Antimalarial | 50 | Similar to chloroquine |

| This compound | Antibacterial, Antifungal, Anticancer | 15 | Inhibition of DNA gyrase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.